3,5-dimethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide
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Overview
Description
3,5-dimethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide is a synthetic compound characterized by its complex chemical structure and potential applications in various fields, including chemistry, biology, medicine, and industry. This compound falls under the broader category of benzamides, known for their diverse pharmacological activities.
Mechanism of Action
Target of Action
The compound 3,5-dimethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide is a dual inhibitor of DAPK1 and CSF1R . DAPK1 (Death-associated protein kinase 1) is a calcium/calmodulin-regulated serine/threonine protein kinase that functions in apoptosis and autophagy. CSF1R (Colony-stimulating factor 1 receptor) is a cell-surface receptor that plays key roles in regulating the survival, proliferation, and differentiation of mononuclear phagocytes.
Mode of Action
This inhibition could potentially halt the formation of tau aggregates and counteract neuronal death .
Biochemical Pathways
The compound’s inhibition of DAPK1 and CSF1R affects multiple biochemical pathways. DAPK1 is involved in several signaling pathways related to apoptosis and autophagy, while CSF1R is involved in pathways related to the survival, proliferation, and differentiation of mononuclear phagocytes .
Result of Action
By inhibiting DAPK1, the compound could potentially halt the formation of tau aggregates, which are associated with neurodegenerative diseases. By inhibiting CSF1R, it could potentially counteract neuronal death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide typically involves several steps:
Formation of 3,5-dimethoxybenzoyl chloride: : This intermediate is synthesized from 3,5-dimethoxybenzoic acid using thionyl chloride in anhydrous conditions.
Synthesis of 1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinoline: : This is prepared by sulfonylation of tetrahydroquinoline with propane-1-sulfonyl chloride.
Coupling Reaction: : Finally, 3,5-dimethoxybenzoyl chloride and 1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinoline are coupled in the presence of a base such as triethylamine to form the target compound.
Industrial Production Methods
In an industrial setting, scaling up the synthesis involves optimizing reaction conditions to maximize yield and purity. Automation and continuous flow synthesis can be utilized to enhance production efficiency and minimize waste.
Chemical Reactions Analysis
3,5-dimethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide undergoes various chemical reactions, including:
Oxidation: : Oxidative cleavage of the methoxy groups can be achieved using strong oxidizing agents like potassium permanganate.
Reduction: : The sulfonyl group can be reduced to a thiol using reducing agents such as lithium aluminum hydride.
Substitution: : Nucleophilic substitution reactions can occur at the methoxy or sulfonyl groups, providing access to a range of derivatives.
Common reagents and conditions include:
Oxidizing agents: potassium permanganate, chromium trioxide
Reducing agents: lithium aluminum hydride, sodium borohydride
Bases: sodium hydroxide, potassium carbonate
Major products formed from these reactions include various analogs and derivatives with altered pharmacological properties.
Scientific Research Applications
Chemistry
This compound serves as a valuable intermediate in organic synthesis for the development of new molecules with potential therapeutic effects.
Biology
In biological research, 3,5-dimethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide is utilized to study the interaction with cellular receptors and enzymes, providing insights into its mechanism of action.
Medicine
The compound shows promise in the development of new drugs, particularly for its potential anti-inflammatory and analgesic properties. Ongoing research aims to elucidate its effects on various biological pathways and disease models.
Industry
Industrially, the compound can be applied in the development of advanced materials and as a chemical intermediate in the production of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
When compared to other benzamide derivatives, 3,5-dimethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide stands out due to its unique structural features, such as the presence of the methoxy and sulfonyl groups, which confer distinctive pharmacological properties.
Similar Compounds
3,5-dimethoxybenzamide
N-propylsulfonyl-tetrahydroquinoline
Benzamide derivatives with varying substitution patterns
These compounds share a core benzamide structure but differ in their substituents, leading to diverse biological activities.
Properties
IUPAC Name |
3,5-dimethoxy-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O5S/c1-4-10-29(25,26)23-9-5-6-15-7-8-17(13-20(15)23)22-21(24)16-11-18(27-2)14-19(12-16)28-3/h7-8,11-14H,4-6,9-10H2,1-3H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLLRAJOJAAUVFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC(=CC(=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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